Structural Differentiation: –CH₂– Spacer Between Aryl Ring and Sulfonyl Chloride
The target compound incorporates a methylene (–CH₂–) spacer between the aromatic ring and the sulfonyl chloride moiety, in contrast to the direct aryl-sulfonyl attachment found in 4-Bromo-3-nitrobenzenesulfonyl chloride (CAS 4750-22-5) . This structural distinction is quantitatively defined by molecular weight (314.54 vs. 300.51 g/mol) and molecular formula (C₇H₅BrClNO₄S vs. C₆H₃BrClNO₄S) . The –CH₂– spacer alters the electrophilic character and steric environment of the sulfonyl chloride group, providing differential reactivity profiles for sequential derivatization strategies.
| Evidence Dimension | Structural architecture: Spacer between aryl ring and –SO₂Cl group |
|---|---|
| Target Compound Data | Contains –CH₂– spacer; MW = 314.54 g/mol; Formula = C₇H₅BrClNO₄S |
| Comparator Or Baseline | 4-Bromo-3-nitrobenzenesulfonyl chloride: Direct aryl–SO₂Cl attachment (no spacer); MW = 300.51 g/mol; Formula = C₆H₃BrClNO₄S |
| Quantified Difference | Molecular weight difference: +14.03 g/mol (one CH₂ unit); increased steric separation between electrophilic center and aromatic ring |
| Conditions | Structural comparison based on validated molecular formulas and CAS registry data |
Why This Matters
The –CH₂– spacer provides distinct spatial and electronic separation between the sulfonyl chloride and the aromatic ring, enabling orthogonal functionalization strategies that cannot be replicated with directly attached arylsulfonyl chlorides.
